molecular formula C20H28N2 B5118143 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

Numéro de catalogue B5118143
Poids moléculaire: 296.4 g/mol
Clé InChI: PZYRYYNHJILIOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL 15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. In

Mécanisme D'action

BRL 15572 selectively blocks the dopamine D3 receptor, which is primarily expressed in the mesolimbic system, a brain region involved in reward pathways. By blocking the dopamine D3 receptor, BRL 15572 reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. In addition, BRL 15572 has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BRL 15572 has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating neurotransmitter systems. BRL 15572 has also been found to have a low potential for abuse and dependence, suggesting its safety for clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BRL 15572 is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor in animal models of addiction and schizophrenia. However, one limitation of BRL 15572 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for research on BRL 15572. One area of focus could be on optimizing the synthesis method to improve yields and purity. Another area of focus could be on developing new formulations of BRL 15572 with longer half-lives, which would reduce the frequency of dosing required in clinical settings. Additionally, further research could be conducted on the potential therapeutic applications of BRL 15572 in other psychiatric disorders, such as depression and anxiety. Finally, future research could explore the potential use of BRL 15572 in combination with other medications for the treatment of addiction and schizophrenia.

Méthodes De Synthèse

BRL 15572 can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2,3-dimethylphenylacetonitrile, followed by reduction and cyclization steps. The final product is obtained through a purification process involving column chromatography. The synthesis of BRL 15572 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

BRL 15572 has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in reward pathways and the development of addiction. BRL 15572 has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, BRL 15572 has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential as a treatment for this disorder.

Propriétés

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRYYNHJILIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.